molecular formula C21H20O11 B192011 Orobol 7-O-glucoside CAS No. 20486-33-3

Orobol 7-O-glucoside

Cat. No.: B192011
CAS No.: 20486-33-3
M. Wt: 448.4 g/mol
InChI Key: WJHSRFQBVYHKKL-NLXYUYROSA-N
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Description

Orobol 7-O-glucoside is a naturally occurring flavonoid glycoside found in various plants, including Lagerstroemia speciosa. This compound is known for its significant biological activities, including antiviral, antioxidant, and anti-inflammatory properties . It has garnered attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Orobol 7-O-glucoside can be synthesized through enzymatic bioconversion methods. One such method involves the use of Escherichia coli expressing a glucosyltransferase enzyme from tobacco. This enzyme facilitates the conversion of flavonoids like apigenin, luteolin, quercetin, kaempferol, and naringenin to their respective 7-O-glucosides . The reaction conditions typically include the sequential administration of substrates over a period of 4-9 hours, yielding varying amounts of the desired glucosides.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis using engineered strains of Escherichia coli. This method is considered sustainable and environmentally friendly, as it utilizes renewable biomass such as glucose and xylose . The production process involves optimizing the biosynthetic pathways to enhance the yield and titer of the compound.

Chemical Reactions Analysis

Types of Reactions: Orobol 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .

Properties

CAS No.

20486-33-3

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-9-4-13(25)16-14(5-9)30-7-10(17(16)26)8-1-2-11(23)12(24)3-8/h1-5,7,15,18-25,27-29H,6H2/t15-,18-,19?,20-,21-/m1/s1

InChI Key

WJHSRFQBVYHKKL-NLXYUYROSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H](C([C@@H]([C@H](O4)CO)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

Oroboside;  Orobol 7-β-D-glucoside;  3',4',5,7-Tetrahydroxyisoflavone 7β-D-glucopyranoside;  3-(3,4-Dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orobol 7-O-glucoside
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Orobol 7-O-glucoside
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Orobol 7-O-glucoside
Reactant of Route 4
Orobol 7-O-glucoside
Reactant of Route 5
Orobol 7-O-glucoside
Reactant of Route 6
Reactant of Route 6
Orobol 7-O-glucoside

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